Phytane

Catalog No.
S563138
CAS No.
638-36-8
M.F
C20H42
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytane

CAS Number

638-36-8

Product Name

Phytane

IUPAC Name

2,6,10,14-tetramethylhexadecane

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3

InChI Key

GGYKPYDKXLHNTI-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.7X10-5 mg/L at 25 °C (est)

Synonyms

phytane

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCCC(C)C

The exact mass of the compound Phytane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.7x10-5 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Science:

  • Biomarker: Phytane serves as a valuable biomarker in environmental studies due to its specific origin and persistence in the environment. Its presence in sediments, water samples, and even ice cores can indicate the past or present presence of methanogenic bacteria, which produce phytane during the anaerobic degradation of organic matter [].
  • Tracing Processes: As phytane is relatively resistant to degradation, it can be used to trace various environmental processes. For instance, researchers can study the migration patterns of organic matter in marine and lacustrine environments by analyzing phytane concentrations in different sediment layers [].

Geochemistry:

  • Paleoclimate Reconstruction: Phytane, along with other biomarkers, can aid in reconstructing past climate conditions. By analyzing the relative abundance of phytane and other hydrocarbons in ancient sediments, scientists can gain insights into past temperature and salinity levels, providing valuable information about past climate changes [].
  • Oil and Gas Exploration: The presence and concentration of phytane in crude oil and natural gas can be used in hydrocarbon exploration to differentiate between oil sources and assess the maturity of the reservoir rock.

Analytical Chemistry:

  • Reference Standard: Phytane's well-defined structure and readily identifiable properties make it a popular choice as a reference standard in gas chromatography (GC) analysis. It helps calibrate instruments, ensure separation efficiency, and identify unknown components in complex mixtures [].

Phytane is a branched-chain alkane with the chemical formula C20_{20}H42_{42}, formally known as 2,6,10,14-tetramethylhexadecane. It is a non-polar organic compound that appears as a clear, colorless liquid at room temperature. Phytane is derived primarily from phytol, a component of chlorophyll, through the loss of its hydroxyl group and one carbon atom, yielding pristane as well . The compound features three chiral centers, resulting in eight possible stereoisomers, although it is typically encountered as a mixture of these isomers .

Phytane's primary role isn't directly involved in any biological processes within organisms. However, its presence in sediments and fossils serves as a biomarker. The ratio of phytane to pristane (another related alkane) can indicate the source of organic matter in sediments, aiding in studies of past ecosystems and environmental changes [].

Primarily during its formation and degradation. It is produced from phytol through hydrogenolysis, which involves the reduction of the hydroxyl group and the removal of a carbon atom . In sedimentary environments, phytane can be formed under anoxic conditions through the reduction and dehydration of phytol. Conversely, its degradation can occur via microbial pathways; for instance, Mycobacterium ratisbonense has been shown to biodegrade phytane under nitrogen-starved conditions, producing several metabolic byproducts .

Phytane can be synthesized through several methods:

  • Hydrogenolysis of Phytol: The most common laboratory method involves treating phytol with hydrogen in the presence of a catalyst such as palladium on calcium carbonate .
  • Thermal Maturation: Phytane can also be generated from the thermal maturation of organic matter in sediments, particularly from chlorophyll derivatives under specific redox conditions .
  • Microbial Synthesis: Certain microorganisms can produce phytane through metabolic processes that involve the degradation of organic materials in anaerobic environments .

While phytane itself has limited commercial applications, it plays a crucial role in geochemical research. It serves as a proxy for understanding ancient atmospheric carbon dioxide levels and is utilized in petroleum geology to correlate oil with its source rocks. Its presence in geological samples helps scientists infer depositional environments and redox conditions during sediment formation .

Research has demonstrated that phytane interacts with various microbial communities during biodegradation processes. Studies indicate that certain bacteria can metabolize phytane under specific conditions, leading to the formation of different lipid compounds . The compound's resistance to degradation makes it useful as an inert marker in studies focused on oil spill impacts and environmental recovery.

Phytane shares structural similarities with several other hydrocarbons. Here are some notable compounds for comparison:

CompoundChemical FormulaKey Characteristics
PristaneC19_{19}H40_{40}A linear alkane formed from phytol; has two chiral centers.
CrocetaneC20_{20}H42_{42}A tail-to-tail linked isoprenoid; often co-elutes with phytane in chromatography.
SqualeneC30_{30}H50_{50}A triterpene hydrocarbon; serves as a precursor to steroids and has multiple double bonds.
2-MethylpentadecaneC20_{20}H42_{42}A linear alkane similar in molecular weight but differing in structure; less branched than phytane.

Uniqueness of Phytane: Phytane's distinct branched structure and the presence of multiple stereocenters contribute to its unique properties compared to linear alkanes like pristane and other hydrocarbons. Its stability and resistance to degradation make it a valuable marker in paleoclimatic studies and petroleum geology .

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

Color/Form

Clear, colorless liquid

XLogP3

9.9

Exact Mass

282.328651340 Da

Monoisotopic Mass

282.328651340 Da

Boiling Point

BP: 69-71 °C at 0.001 mm Hg

Heavy Atom Count

20

Density

282.55

LogP

log Kow = 9.87 (est)

UNII

27UZX1Q8TR

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.3X10-3 mm Hg at 25 °C (est)

Other CAS

638-36-8

Absorption Distribution and Excretion

Rats absorb 2,6,10,14-tetramethylhexadecane (phytane) from the intestinal tract intact into the lymph. Intestinal microbes appeared to be unable to metabolize phytane in vitro. Rats metabolized phytane to (a) a tertiary alcohol tentatively identified as 2,6,10,14-tetramethylhexadecan-2-ol, and (b) a variety of short-chain acids which were excreted in the urine. These included acetic, isobutyric, and 2-methylbutyric acids. CO2 was a very minor product, even following intravenous injection of phytane. Lipoidal intermediates in the degradation of phytane could not be detected, suggesting that the initial attack on the molecule was rate-limiting. Urinary excretion products were apparent following oral but not intravenous, intraperitoneal, or subcutaneous administration of phytane. However, the tertiary alcohol was produced following both oral and intraperitoneal administration. ...

Metabolism Metabolites

Rats absorb 2,6,10,14-tetramethylhexadecane (phytane) from the intestinal tract intact into the lymph. Intestinal microbes appeared to be unable to metabolize phytane in vitro. Rats metabolized phytane to (a) a tertiary alcohol tentatively identified as 2,6,10,14-tetramethylhexadecan-2-ol, and (b) a variety of short-chain acids which were excreted in the urine. These included acetic, isobutyric, and 2-methylbutyric acids. CO2 was a very minor product, even following intravenous injection of phytane. Lipoidal intermediates in the degradation of phytane could not be detected, suggesting that the initial attack on the molecule was rate-limiting. Urinary excretion products were apparent following oral but not intravenous, intraperitoneal, or subcutaneous administration of phytane. However, the tertiary alcohol was produced following both oral and intraperitoneal administration. ...

Wikipedia

Phytane

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

General Manufacturing Information

A hydrocarbon found in rock specimens 2.5-3 billion years old. Known to be synthesized only by living organisms (is a derivative of chlorophyll) and to withstand heat and pressure, so helps to date the existence of life on earth.
The distribution of pristane and phytane relative to the neighboring n-C17 and n-C18 peaks has been used to aid in the identification of crude oils and to detect the onset of biodegradation.
The ratio of dibenzothiophene to phenanthrene and the ratio of pristane to phytane, when coupled together, provide a ... way to infer crude oil source rock depositional environments and lithologies. Such knowledge can significantly assist in identifying the source formation(s) in a basin thereby providing valuable guidance for further exploration.

Analytic Laboratory Methods

A method for separating n-paraffins from petroleum hydrocarbons in foods was developed. The method consists of 5 initial steps: digestion of sample with alkali, silica gel column chromatography, molecular sieve adsorption, destruction of the sieve with HCl, and oxidation with KMnO4. Recoveries of n-paraffins added to 55 g oyster at a level of 0.36 ppm ranged from 80% for normal pentadecane to 100% for n-paraffins over 18 carbon atoms. This method also facilitated the analysis of iso-paraffins such as pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), and other hydrocarbons ... .
This paper describes a new extraction method for the determination of aliphatic hydrocarbons (AHs) in soil and sediment samples, using continuous microwave-assisted extraction (MAE) combined with liquid-liquid extraction, for clean-up purposes. Analytical determinations were carried out by gas chromatography coupled with impact ionization mass spectrometry. The influence of the experimental conditions was tested using an agricultural soil spiked with standards (stored at 4 degrees C for 1 month) as reference soil. Maximum extraction efficiencies (80-90%) were achieved using 0.1-1.0 g of sample, 60microl of water and 3 mL of n-hexane (extractant) and 5 min of extraction time; less than 70% of the most volatile hydrocarbons (C(9)-C(12)) were recovered since many evaporated during the drying step of the sample. MAE was compared with a conventional extraction method such as Soxhlet and a good agreement in the results was obtained (average recovery percentage value of 105% by comparing MAE against Soxhlet). Quality parameters such as linear range (0.5-800 ug/g), limits of detection (LODs) (0.1-0.2 ug/g) and precision (RSD, 4-6%) were determined using spiked soil samples. This method was successfully applied to the analysis of aliphatic hydrocarbons (C(9)-C(27) including pristane and phytane) in contaminated real samples.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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